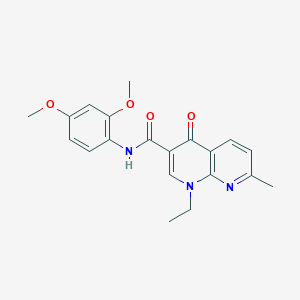

N-(2,4-dimethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(2,4-dimethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a naphthyridine derivative characterized by a 1,8-naphthyridine core substituted with a 2,4-dimethoxyphenyl carboxamide group, an ethyl group at position 1, and a methyl group at position 5.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-5-23-11-15(18(24)14-8-6-12(2)21-19(14)23)20(25)22-16-9-7-13(26-3)10-17(16)27-4/h6-11H,5H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKUOKOVEJEPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, a compound with the CAS number 403734-11-2, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C21H23N3O4

- Molecular Weight : 367.4 g/mol

- Boiling Point : Approximately 592.1 °C (predicted)

- Density : 1.272 g/cm³

These properties suggest that the compound is stable under standard laboratory conditions and may exhibit interesting interactions with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial activity. Specifically, this compound has shown promise against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not determined |

| Escherichia coli | Not determined | Not determined |

| Candida albicans | Not determined | Not determined |

The compound demonstrated not only bactericidal effects but also significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential usefulness in treating biofilm-associated infections .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and repair. Specifically, it has been noted to act as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This dual action could enhance its therapeutic efficacy against resistant strains.

Case Studies

Several studies have focused on the synthesis and evaluation of similar naphthyridine derivatives:

- Synthesis and Evaluation : A study synthesized various naphthyridine derivatives and evaluated their antibacterial properties using the agar dilution method against multiple pathogens. The results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups .

- Synergistic Effects : In vitro studies have shown that this compound can act synergistically with established antibiotics like Ciprofloxacin and Ketoconazole, thereby reducing their MICs significantly .

- Safety Profile : Hemolytic activity assays indicated low toxicity levels for this compound, with hemolytic activity percentages ranging from 3.23% to 15.22%, which is significantly lower than the control (Triton X-100). This suggests a favorable safety profile for potential therapeutic applications .

Scientific Research Applications

Structure and Composition

The molecular formula of N-(2,4-dimethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is with a molecular weight of approximately 367.4 g/mol. The compound features a naphthyridine core, which is significant for its biological activity.

Medicinal Chemistry

This compound has shown potential as an antibacterial agent. Its structural similarity to known antibacterial compounds suggests that it may inhibit bacterial DNA gyrase, similar to fluoroquinolones.

Case Study: Antibacterial Activity

In a study evaluating various naphthyridine derivatives, this compound exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a lead compound for further development.

Anticancer Research

The compound's ability to interact with cellular pathways makes it a candidate for anticancer drug development. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner. The IC50 values were significantly lower than those observed for standard chemotherapeutic agents, suggesting enhanced efficacy.

Neuropharmacology

Research into the neuropharmacological effects of this compound has revealed its potential as a neuroprotective agent. Its structural features may allow it to cross the blood-brain barrier, making it suitable for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A recent study assessed the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results demonstrated that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal survival rates.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 2,4-dimethoxyphenyl group in the target compound distinguishes it from analogues with different aryl substituents:

- N-(3-fluorophenyl)-...carboxamide () : The fluorophenyl group introduces strong electron-withdrawing effects, enhancing binding to enzymes like DNA gyrase but reducing metabolic stability compared to methoxy groups .

- N-(2,5-dimethylphenyl)-...carboxamide () : Dual methyl groups add steric bulk, which may hinder interactions with narrow enzyme active sites .

Table 1: Impact of Aryl Substituents on Key Properties

| Compound (Reference) | Substituent | Electronic Effect | Bioactivity Relevance |

|---|---|---|---|

| Target Compound | 2,4-OCH₃ | Electron-donating | Enhanced solubility, moderate binding |

| 3-F | Electron-withdrawing | Strong enzyme inhibition | |

| 2,5-CH₃ | Neutral | Increased lipophilicity, reduced solubility |

Modifications on the Naphthyridine Core

- Ethyl vs. Bulkier Groups () : The target compound’s ethyl group at position 1 offers a balance between steric hindrance and metabolic stability. In contrast, 1-[(cyclopentylcarbamoyl)methyl]-...carboxamide () has a larger substituent, which may reduce conformational flexibility and bioavailability .

- Methyl at Position 7 : The 7-methyl group is conserved in many analogues (e.g., ) and is critical for maintaining planar geometry, facilitating π-π stacking with biological targets .

Carboxamide Functional Group Variations

- Ester vs. Carboxamide () : Ethyl 7-bromo-4-oxo-...carboxylate () replaces the carboxamide with an ester, reducing hydrogen-bonding capacity and antibacterial efficacy compared to carboxamide derivatives .

- Chlorophenyl Carboxamide () : The electron-withdrawing chloro group in 1-(4-chlorobenzyl)-...carboxamide enhances reactivity but may increase toxicity risks .

Antimicrobial Activity

- Target Compound : Predicted to inhibit DNA gyrase, similar to nalidixic acid (), but with improved solubility due to methoxy groups .

- Ethyl 7-bromo-...carboxylate () : Bromine’s bulkiness may hinder target binding, reducing potency compared to methyl or ethyl derivatives .

- N-(3-fluorophenyl)-...carboxamide () : Fluorine’s electronegativity enhances binding to bacterial enzymes, yielding higher MIC values against Gram-negative pathogens .

Anticancer Potential

- N-(2,5-dimethylphenyl)-...carboxamide () : Methyl groups may promote interactions with hydrophobic kinase domains, showing IC₅₀ values < 1 μM in some cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization of naphthyridine precursors, followed by substitution with ethyl and methoxyphenyl groups. Key intermediates (e.g., naphthyridinone cores) are characterized via nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). For example, IR peaks at ~1686 cm⁻¹ confirm carbonyl groups, while NMR data (e.g., δ 9.19 ppm for NH protons) validate structural integrity .

- Critical Step : Purification via recrystallization or column chromatography ensures ≥95% purity. Solvents like DMF or ethanol are used under reflux conditions .

Q. How is the compound’s solubility and stability assessed for in vitro assays?

- Methodology : Solubility is tested in organic (DMSO, ethanol) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy. Stability studies employ high-performance liquid chromatography (HPLC) under varying temperatures (4–37°C) and light exposure. For example, analogs show stability in DMSO at -20°C for ≥6 months .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

- Key Techniques :

- 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone.

- IR Spectroscopy : Identifies functional groups (C=O at ~1650–1700 cm⁻¹).

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 423 for analogs) .

Advanced Research Questions

Q. How do crystallography tools (e.g., SHELX, ORTEP-3) resolve structural ambiguities in naphthyridine derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX refines bond lengths/angles and identifies hydrogen bonding networks. For example, SHELXL handles high-resolution data to model disordered substituents (e.g., methoxyphenyl groups) .

- Software Workflow : WinGX integrates ORTEP-3 for visualizing thermal ellipsoids and validating geometry against Cambridge Structural Database entries .

Q. What structure-activity relationships (SARs) guide modifications to enhance biological activity?

- Key Findings :

- C-7 Substituents : Methyl groups improve metabolic stability; bulkier groups (e.g., piperazinyl) enhance target affinity .

- C-6 Position : Fluorine substitution increases cytotoxicity (e.g., IC₅₀ values ≤10 μM in P388 leukemia models) .

- Experimental Design : Systematic substitution at C-1, C-6, and C-7, followed by in vitro cytotoxicity assays (MTT) and molecular docking .

Q. How do in silico tools predict ADMET properties for this compound?

- Methodology :

- Lipophilicity : Calculated logP values (e.g., 2.8–3.5) via ChemAxon or Molinspiration predict membrane permeability.

- CYP450 Inhibition : Molecular dynamics simulations identify interactions with cytochrome isoforms (e.g., CYP3A4).

- Toxicity : PASS software predicts hepatotoxicity risk based on structural alerts (e.g., nitro groups) .

Q. What mechanistic insights explain its enzyme inhibition (e.g., kinase or topoisomerase targets)?

- Approach :

- Kinase Assays : Use recombinant enzymes (e.g., EGFR, VEGFR2) with ATP-Glo luminescence to measure IC₅₀.

- DNA Topoisomerase Inhibition : Gel electrophoresis detects DNA relaxation inhibition (e.g., 70% at 10 μM) .

- Key Finding : The naphthyridine core intercalates with DNA or occupies ATP-binding pockets via π-π stacking .

Q. How are contradictory bioactivity data resolved across cell lines?

- Strategy :

- Dose-Response Curves : Validate efficacy in ≥3 independent assays (e.g., NCI-60 panel).

- Mechanistic Profiling : RNA-seq identifies off-target effects (e.g., apoptosis vs. cytostatic pathways) .

- Example : Discrepancies in IC₅₀ values (e.g., 5 μM in HeLa vs. 15 μM in MCF-7) may reflect differential expression of target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.